molecular formula C11H9N5O2S B2357062 N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1203356-94-8

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2357062
CAS RN: 1203356-94-8
M. Wt: 275.29
InChI Key: PSKDJCMXZOBZDC-UHFFFAOYSA-N
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Description

“N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a research compound. It is a derivative of 1,3,4-oxadiazole, a heterocyclic compound containing one oxygen and two nitrogen atoms in a five-membered ring .


Synthesis Analysis

The synthesis of similar compounds involves starting with an acid (like hippuric acid), converting it into a corresponding ester, and then reacting it with hydrazine hydrate to form a hydrazide . The hydrazide is then cyclized into a 5-substituted 1,3,4-oxadiazole-2-thione . This intermediate is then reacted with alkyl or aryl halides to afford the final compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing one oxygen and two nitrogen atoms . The structure also exhibits intermolecular hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the conversion of an acid into a corresponding ester, the formation of a hydrazide from the ester and hydrazine hydrate, and the cyclization of the hydrazide into a 5-substituted 1,3,4-oxadiazole-2-thione .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various techniques such as elemental analysis, IR, 1H NMR, 13C NMR, and mass studies .

Scientific Research Applications

Anticancer Potential

Research highlights the design and synthesis of derivatives of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide for anticancer applications. These derivatives have shown moderate to excellent anticancer activity against several cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), with some exhibiting higher activities than reference drugs Ravinaik et al., 2021. Additionally, microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives has been explored, demonstrating promising anticancer activity and good oral drug-like behavior Tiwari et al., 2017.

Nematocidal Activity

A novel series of 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety has been synthesized, displaying significant nematocidal activity against Bursaphelenchus xylophilus. Notable compounds from this series have shown better effectiveness than commercial agents, offering potential as lead compounds for nematicide development Liu et al., 2022.

Antimicrobial Applications

Research into thiazole-based 1,3,4-oxadiazoles heterocycles has demonstrated considerable antibacterial and antifungal activities, indicating the potential for developing new antimicrobial agents Desai et al., 2016. Furthermore, novel 1,2,4-oxadiazole and thiadiazole derivatives have been synthesized, showing moderate to good antimicrobial properties against various pathogens, suggesting their utility in addressing resistant microbial strains Gilani et al., 2011.

Corrosion Inhibition

Derivatives of 1,3,4-oxadiazole, including those related to this compound, have been studied for their corrosion inhibition properties on mild steel in sulfuric acid. These studies provide insights into the physicochemical and theoretical aspects of corrosion inhibition, aiding in the development of new protective agents Ammal et al., 2018.

properties

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2S/c1-6-13-14-10(18-6)5-12-11(17)7-2-3-8-9(4-7)16-19-15-8/h2-4H,5H2,1H3,(H,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKDJCMXZOBZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2=CC3=NSN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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